molecular formula C12H14N2O3S B12480483 methyl [(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

methyl [(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No.: B12480483
M. Wt: 266.32 g/mol
InChI Key: WUKUIPVXKJHVAR-UHFFFAOYSA-N
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Description

Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents .

Preparation Methods

The synthesis of methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate typically involves the reaction of 5-ethoxy-1H-1,3-benzodiazole-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Chemical Reactions Analysis

Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate can be compared with other benzimidazole derivatives such as:

    Ethyl 2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: Similar in structure but with a methyl group instead of an ethoxy group.

    Methyl 2-[(5-methoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate: Contains a methoxy group instead of an ethoxy group.

    Benzimidazole: The parent compound, which lacks the ester and sulfanyl groups

These comparisons highlight the unique structural features of methyl 2-[(5-ethoxy-1H-1,3-benzodiazol-2-yl)sulfanyl]acetate, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O3S

Molecular Weight

266.32 g/mol

IUPAC Name

methyl 2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)14-12(13-9)18-7-11(15)16-2/h4-6H,3,7H2,1-2H3,(H,13,14)

InChI Key

WUKUIPVXKJHVAR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)OC

Origin of Product

United States

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